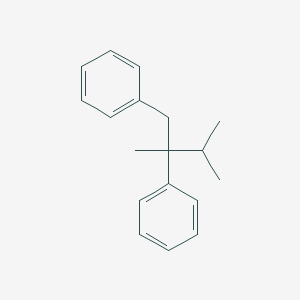![molecular formula C24H30O2Si B14205422 1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol CAS No. 827624-24-8](/img/structure/B14205422.png)
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol is a complex organic compound that features a silyl ether protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes. The presence of the tert-butyl(diphenyl)silyl group provides increased stability against acidic and nucleophilic conditions, making it a valuable tool in synthetic chemistry.
Métodos De Preparación
The synthesis of 1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane. The general reaction scheme is as follows:
Starting Material: The hydroxyl-containing compound is dissolved in an anhydrous solvent.
Addition of Base: A base such as imidazole or pyridine is added to the solution.
Addition of tert-Butyl(diphenyl)silyl Chloride: The silylating agent is added dropwise to the reaction mixture.
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent.
Análisis De Reacciones Químicas
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The silyl ether group can be selectively removed using fluoride sources such as tetrabutylammonium fluoride (TBAF), allowing for further functionalization of the hydroxyl group.
Aplicaciones Científicas De Investigación
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Protecting Group: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Synthesis of Complex Molecules: Facilitates the synthesis of complex natural products and pharmaceuticals by protecting sensitive hydroxyl groups during various reaction steps.
Biological Studies: Employed in the synthesis of biologically active molecules for studying their effects and mechanisms of action.
Mecanismo De Acción
The primary function of 1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol is to act as a protecting group for hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group against acidic and nucleophilic attack. The protection is achieved through the formation of a silyl ether linkage, which can be selectively cleaved under mild conditions using fluoride ions.
Comparación Con Compuestos Similares
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol can be compared with other silyl ether protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): Similar stability but less steric hindrance compared to tert-butyl(diphenyl)silyl.
Triisopropylsilyl (TIPS): More resistant to acidic conditions but less stable in the presence of fluoride ions.
Trimethylsilyl (TMS): Easier to remove but less stable under acidic conditions.
The unique combination of steric bulk and electronic effects makes tert-butyl(diphenyl)silyl a preferred choice for protecting primary hydroxyl groups in complex synthetic routes.
Propiedades
Número CAS |
827624-24-8 |
|---|---|
Fórmula molecular |
C24H30O2Si |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
1-[tert-butyl(diphenyl)silyl]oxy-6-methylhept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C24H30O2Si/c1-20(2)16-17-21(25)18-19-26-27(24(3,4)5,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-15,21,25H,1,18-19H2,2-5H3 |
Clave InChI |
BSHZEOVHLCXFLG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C#CC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


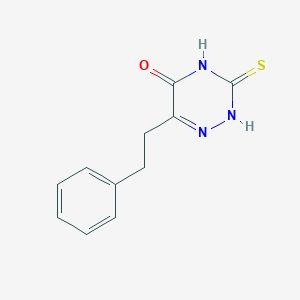


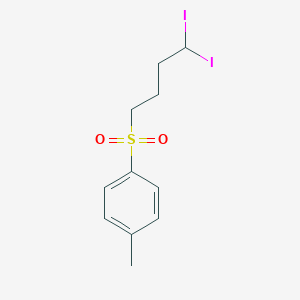
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
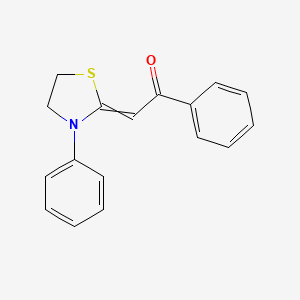
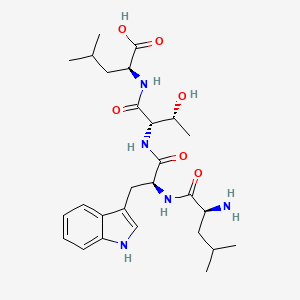
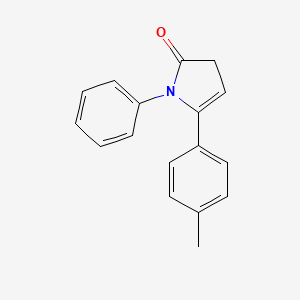
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
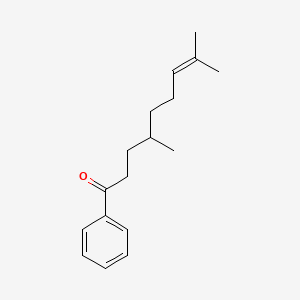
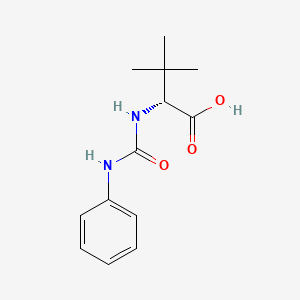
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
